molecular formula C13H28N4O4 B13397284 Sannamycin E CAS No. 73051-92-0

Sannamycin E

Cat. No.: B13397284
CAS No.: 73051-92-0
M. Wt: 304.39 g/mol
InChI Key: CPVYVUXPFHPEFB-UHFFFAOYSA-N
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Description

Sannamycin E is an aminoglycoside antibiotic that belongs to the fortimicin group. It is known for its potent antibacterial properties and is used primarily in the treatment of bacterial infections. The compound is derived from the bacterium Micromonospora olivasterospora and has a unique pseudodisaccharide structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sannamycin E involves several steps, starting with the preparation of the glycosyl donors and acceptors. The proven sannamine-type acceptor and glycosyl donors featuring novel protecting patterns are used in the synthesis . The reaction conditions typically involve the use of specific solvents and catalysts to facilitate the glycosylation process.

Industrial Production Methods: Industrial production of this compound is carried out through fermentation processes using the bacterium Micromonospora olivasterospora. The fermentation is followed by extraction and purification steps to isolate the antibiotic. The production process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sannamycin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its mechanism of action.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced antibacterial activity or reduced toxicity .

Scientific Research Applications

Sannamycin E has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosylation reactions and the synthesis of aminoglycoside antibiotics. In biology, it is used to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cells. In medicine, this compound is used to treat bacterial infections, particularly those caused by gram-negative bacteria. In industry, it is used in the development of new antibiotics and as a reference standard for quality control .

Mechanism of Action

The mechanism of action of Sannamycin E involves binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA and inhibiting protein synthesis. This leads to the inability of the bacterium to synthesize proteins vital for its growth, ultimately resulting in bacterial cell death. The molecular targets of this compound include specific 30S-subunit proteins and 16S rRNA .

Comparison with Similar Compounds

Sannamycin E is unique among aminoglycoside antibiotics due to its pseudodisaccharide structure. Similar compounds in the fortimicin group include Fortimicin A (Astromicin), Istamycin, and Sporaricin. These compounds share similar structures and biosynthetic pathways but differ in their specific functional groups and antibacterial properties .

Properties

CAS No.

73051-92-0

Molecular Formula

C13H28N4O4

Molecular Weight

304.39 g/mol

IUPAC Name

5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-(methylamino)cyclohexane-1,3-diol

InChI

InChI=1S/C13H28N4O4/c1-17-10-9(18)4-8(16)12(11(10)19)21-13-7(15)3-2-6(5-14)20-13/h6-13,17-19H,2-5,14-16H2,1H3

InChI Key

CPVYVUXPFHPEFB-UHFFFAOYSA-N

Canonical SMILES

CNC1C(CC(C(C1O)OC2C(CCC(O2)CN)N)N)O

Origin of Product

United States

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